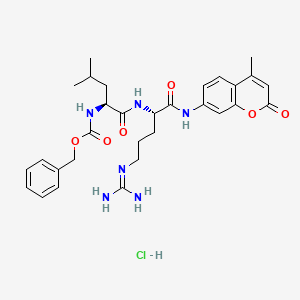

Z-Leu-Arg-AMC hydrochloride

Description

The exact mass of the compound Z-Leu-Arg-AMC hydrochloride is 614.2619607 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Leu-Arg-AMC hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Leu-Arg-AMC hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIHZFAMMGDKHR-UKOKCHKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Leu-Arg-AMC Hydrochloride: A Technical Guide to its Mechanism of Action and Application in Protease Assays

This guide provides an in-depth exploration of Z-Leu-Arg-AMC hydrochloride, a fluorogenic substrate essential for the study of specific protease activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, details its target enzyme profile, and offers comprehensive, field-proven experimental protocols.

Introduction: The Role of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are implicated in numerous pathologies, including cancer, infectious diseases, and neurodegenerative disorders. The ability to accurately quantify the activity of specific proteases is therefore critical for both basic research and therapeutic development. Z-Leu-Arg-AMC hydrochloride is a synthetic dipeptide substrate designed for the sensitive and specific measurement of protease activity.[1] Its utility is rooted in its fluorogenic nature, where the cleavage of an amide bond by a target enzyme liberates a highly fluorescent molecule, providing a direct and real-time measure of enzymatic activity.[2][3]

Core Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The functionality of Z-Leu-Arg-AMC is based on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent release. The substrate consists of a dipeptide, Leucine-Arginine, which is recognized by specific proteases. The N-terminus is protected by a benzyloxycarbonyl group (abbreviated as "Z"), and the C-terminus is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond.

In its intact, uncleaved state, the AMC molecule's fluorescence is efficiently quenched by the attached peptide. When a target protease recognizes and cleaves the amide bond between the C-terminal Arginine (Arg) and the AMC group, free AMC is released into the solution.[2][3][4] This liberation eliminates the quenching effect, causing the free AMC to fluoresce intensely upon excitation with ultraviolet light. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the target enzyme.[3]

Caption: Enzymatic cleavage of Z-Leu-Arg-AMC releases fluorescent AMC.

Physicochemical and Spectroscopic Properties

A precise understanding of the substrate's properties is essential for accurate experimental design and data interpretation.

| Property | Value | Reference |

| Full Name | N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin hydrochloride | [5] |

| CAS Number | 156192-32-4 | [6][7] |

| Molecular Formula | C30H38N6O6 · HCl | [5] |

| Molecular Weight | 578.66 g/mol (free base) | [5][6] |

| Excitation Max. | 360-380 nm | [6] |

| Emission Max. | 440-460 nm | [4][6] |

| Solubility | Soluble in DMSO | [4][8] |

Target Enzyme Profile

Z-Leu-Arg-AMC is not specific to a single protease but is a valuable substrate for a range of enzymes, primarily cysteine proteases, that exhibit a preference for cleaving after an Arginine residue.[1] This makes it a versatile tool for studying several important enzyme families.

| Target Enzyme Family | Specific Examples | Biological Relevance & Application | References |

| Cathepsins | Cathepsin K, L, S, V, B | Lysosomal proteases involved in protein turnover, bone resorption (Cathepsin K), and antigen presentation. Often dysregulated in cancer and osteoporosis. | [5][6] |

| Falcipains | Falcipain I, II, III | Cysteine proteases from the malaria parasite Plasmodium falciparum. They are crucial for hemoglobin degradation by the parasite, making them a key target for anti-malarial drug discovery. Z-Leu-Arg-AMC is a preferred substrate for Falcipain II. | [6] |

| Kallikreins | Human tissue kallikrein | A family of serine proteases involved in processing peptide hormones and regulating blood pressure. | [6] |

| Trypanosomal Proteases | Trypanopain-Tb | A cysteine protease from Trypanosoma brucei brucei (causes sleeping sickness). It is a target for developing new anti-parasitic drugs. | [9] |

A Self-Validating Experimental Protocol for Measuring Protease Activity

This section provides a robust, step-by-step methodology for conducting a protease activity assay using Z-Leu-Arg-AMC. The inclusion of specific controls is designed to create a self-validating system, ensuring the reliability and accuracy of the results.

Reagent Preparation

-

Assay Buffer: The optimal buffer depends on the target enzyme. For lysosomal cysteine cathepsins, a slightly acidic buffer is required.

-

Causality: This mimics the acidic environment of the lysosome where these enzymes are naturally active.

-

Example (Cathepsin K): Prepare a 100 mM sodium acetate buffer, pH 5.5, containing 2.5 mM EDTA.

-

-

Activation Buffer: Prepare the Assay Buffer and add Dithiothreitol (DTT) to a final concentration of 2.5-5 mM.[3] This buffer must be prepared fresh on the day of the experiment.

-

Causality: Cysteine proteases require the cysteine residue in their active site to be in a reduced (-SH) state for catalytic activity. DTT is a reducing agent that prevents oxidation and ensures the enzyme is active.[3]

-

-

Substrate Stock Solution (10 mM): Dissolve Z-Leu-Arg-AMC hydrochloride in high-quality, anhydrous DMSO.[3]

-

Causality: The substrate is poorly soluble in aqueous buffers but dissolves readily in DMSO. A high-concentration stock allows for minimal solvent carryover into the final assay volume.

-

Storage: Aliquot and store at -20°C, protected from light, for up to six months. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution: Reconstitute or dilute the purified target protease in Assay Buffer to the desired stock concentration. Store on ice.

-

Inhibitor Control (Optional): Prepare a stock solution of a known, specific inhibitor for the target protease (e.g., CA-074 for Cathepsin B) in the appropriate solvent.

Assay Workflow and Procedure

This procedure is designed for a 96-well black, flat-bottom microplate format, which is ideal for fluorescence-based assays as it minimizes light scatter and cross-talk between wells.

Caption: A typical experimental workflow for a protease assay.

-

Enzyme Activation: In a microcentrifuge tube, pre-incubate the enzyme solution with Activation Buffer for 10-15 minutes at the assay temperature (e.g., 37°C).[3] This step is crucial for cysteine proteases.

-

Assay Plate Setup: Add components to the wells of the 96-well plate. For a 100 µL final volume:

-

Test Wells: 50 µL of activated enzyme solution.

-

Inhibitor Control Wells: 40 µL of activated enzyme solution + 10 µL of inhibitor solution. Incubate for 15-30 minutes.

-

Substrate Blank / No-Enzyme Control: 50 µL of Assay Buffer without enzyme.[3]

-

Trustworthiness: The blank control is essential to measure and subtract the background fluorescence and the rate of any non-enzymatic substrate hydrolysis. The inhibitor control validates that the observed activity is from the specific target enzyme.

-

-

Reaction Initiation: Prepare a 2X working solution of Z-Leu-Arg-AMC (e.g., 100 µM) in Assay Buffer by diluting the 10 mM DMSO stock. Add 50 µL of this working solution to all wells to initiate the reaction.[2] The final substrate concentration will be 1X (e.g., 50 µM).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]

Data Interpretation and Analysis

-

Blank Subtraction: For each time point, subtract the average fluorescence reading of the "Substrate Blank" wells from all other wells.[3]

-

Determine Initial Velocity (V₀): Plot the blank-corrected fluorescence units (RFU) versus time (minutes). Identify the linear portion of this curve (usually the first 10-20 minutes) and calculate the slope. This slope (ΔRFU / Δtime) represents the initial reaction velocity (V₀).[3]

-

Quantify Enzyme Activity: If a standard curve was generated using free AMC, the V₀ can be converted into moles of substrate cleaved per unit time (e.g., pmol/min).

-

Calculate Percent Inhibition: For drug discovery applications, the percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_enzyme)) * 100

Conclusion

Z-Leu-Arg-AMC hydrochloride is a powerful and versatile tool in the arsenal of researchers studying proteases. Its mechanism, based on the highly sensitive detection of a liberated fluorophore, allows for the real-time quantification of enzymatic activity. By understanding its specific target profile and employing robust, self-validating experimental protocols, scientists can leverage this substrate to gain critical insights into enzyme kinetics, screen for novel therapeutic inhibitors, and unravel the complex roles of proteases in health and disease.

References

-

PeptaNova. (n.d.). Z-Leu-Arg-AMC. Available at: [Link]

-

ChEMBL | EMBL-EBI. (n.d.). Assay: Inhibition of human cathepsin K using Z-Leu-Arg-AMC fluorogenic substrate incubated for 60 mins (CHEMBL3382368). Available at: [Link]

-

Lab Procurement Services. (n.d.). Z-Leu-Arg-AMC, Fluorogenic Cathepsin K substrate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Z-Leu-Arg-AMC › PeptaNova [peptanova.de]

- 6. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 7. labproservices.com [labproservices.com]

- 8. adipogen.com [adipogen.com]

- 9. medchemexpress.com [medchemexpress.com]

Profiling Proteolytic Activity Using Z-Leu-Arg-AMC Hydrochloride: A Comprehensive Technical Guide

In the landscape of enzymology and drug discovery, the precise quantification of protease activity is paramount. Z-Leu-Arg-AMC hydrochloride (CAS: 156192-32-4) has emerged as a gold-standard fluorogenic substrate for interrogating a highly specific subset of clan CA proteases. This whitepaper provides an in-depth mechanistic analysis and a causality-driven methodological framework for utilizing this substrate in advanced kinetic assays.

Structural and Mechanistic Profiling

Z-Leu-Arg-AMC is a synthetic dipeptide conjugated to a fluorescent reporter (1[1]). Its architecture is deliberately engineered to exploit the subsite preferences of target enzymes:

-

N-terminal Benzyloxycarbonyl (Z) Group : Protects the peptide from non-specific exopeptidase degradation and increases hydrophobicity, enhancing binding affinity to the S3/S4 subsites of certain proteases.

-

Leu-Arg (P2-P1) Recognition Sequence : The P2 Leucine and P1 Arginine residues dictate the specificity, perfectly complementing the hydrophobic S2 pocket and the negatively charged S1 pocket of target proteases.

-

7-Amino-4-methylcoumarin (AMC) Fluorophore : The amide bond between the Arginine carboxyl group and the AMC amino group effectively quenches the intrinsic fluorescence of the AMC moiety.

Upon proteolytic cleavage of the Arg-AMC amide bond, free AMC is liberated into the solution. This decoupling breaks the resonance quenching, yielding a robust and quantifiable fluorescent signal with an excitation maximum of ~360–380 nm and an emission maximum of ~440–460 nm (2[2]).

Enzymatic hydrolysis of Z-Leu-Arg-AMC releasing the fluorescent AMC reporter.

Protease Specificity & Kinetic Signatures

While initially recognized as a highly sensitive substrate for Cathepsin K, Z-Leu-Arg-AMC exhibits broad utility across several critical enzyme classes. It is efficiently cleaved by mammalian lysosomal Cathepsins (B, F, K, L, S, V), human tissue kallikrein, and parasitic cysteine proteases such as the Plasmodium falciparum falcipains (I-III) (3[3]).

Understanding the kinetic parameters (

Table 1: Kinetic Parameters of Z-Leu-Arg-AMC Cleavage

| Target Protease | Biological Significance | Reference | ||

| Human Cathepsin K | 8.0 | 4.00 × 10⁵ | Bone resorption, osteoporosis target | 2[2] |

| P. falciparum Falcipain-2 | ~25.0* | 1.06 × 10⁵ | Hemoglobin degradation, malaria | 4[4] |

| T. parva ThpCP | N/A | 4.20 × 10⁵ | Parasite host cell entry | 5[5] |

*Estimated optimal substrate concentration used during pseudo-first-order progress curve analysis.

Causality-Driven Experimental Methodology

A protocol is only as reliable as the biochemical rationale supporting it. The following methodology is optimized for cysteine proteases (e.g., Cathepsin K or Falcipain-2) and is designed as a self-validating system to prevent false positives from auto-hydrolysis or contaminant proteases.

Step 1: Reagent Preparation & Storage

-

Action : Reconstitute Z-Leu-Arg-AMC hydrochloride (MW: 615.12 g/mol ) in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 20 mM. Store aliquots at -20°C, protected from light.

-

Causality : The hydrophobic Z-protecting group severely limits aqueous solubility. DMSO ensures complete dissolution while preventing premature spontaneous hydrolysis. Light protection prevents photobleaching of the AMC reporter (1[1]).

Step 2: Assay Buffer Formulation

-

Action : Prepare a buffer containing 100 mM Sodium Acetate and 8 mM Dithiothreitol (DTT), adjusted to pH 5.5.

-

Causality : Lysosomal cathepsins and parasitic food-vacuole proteases operate in highly acidic environments. A pH of 5.5 mimics this physiological compartment, ensuring optimal protonation states of the enzyme's catalytic dyad (Cys-His). DTT is strictly required to maintain a reducing environment, preventing the oxidation of the active-site cysteine thiol into an inactive disulfide or sulfenic acid (4[4]).

Step 3: System Initialization & Self-Validation Setup

-

Action : Preheat a fluorescence microplate reader to 25°C or 37°C. Set excitation to 360–380 nm and emission to 440–460 nm. Dilute the target protease (e.g., 1 nM final concentration) in the assay buffer.

-

Self-Validation Requirements : You must include two critical control wells:

-

Buffer + Substrate (No Enzyme): Quantifies background spontaneous hydrolysis.

-

Enzyme + Substrate + E-64 (10 µM): E-64 is an irreversible, highly specific clan CA cysteine protease inhibitor. A complete flattening of the kinetic curve in this well definitively proves the observed signal is driven by the target cysteine protease, not a contaminant (4[4]).

-

Step 4: Pre-incubation & Reaction Initiation

-

Action : Incubate the enzyme in the assay buffer for 10 minutes prior to substrate addition. Initiate the reaction by adding Z-Leu-Arg-AMC to a final concentration of 10–50 µM (ensuring final DMSO concentration remains <2% v/v).

-

Causality : Pre-incubation allows DTT to fully reduce and activate the catalytic cysteine residue. Keeping DMSO below 2% prevents solvent-induced denaturation of the protease.

Step 5: Continuous Kinetic Monitoring

-

Action : Record fluorescence every 30–60 seconds for 20 minutes.

-

Causality : Endpoint assays are highly susceptible to substrate depletion artifacts. Continuous monitoring allows for the extraction of the initial velocity (

) from the strictly linear portion of the progress curve, which is a fundamental requirement for accurate Michaelis-Menten kinetic modeling and

Step-by-step workflow for continuous kinetic monitoring of protease activity.

References

-

BPS Bioscience . "Fluorogenic Cathepsin Substrate 1". BPS Bioscience Product Data. 3

-

Fisher Scientific . "Enzo Life Sciences Z-LR-AMC (10mg)". Fisher Scientific Catalog.2

-

Benchchem . "Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride". Benchchem Technical Database. 1

-

PNAS . "The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif". Proceedings of the National Academy of Sciences. 4

-

ResearchGate / Biochimie . "A single exon-encoded Theileria parva strain Muguga cysteine protease (ThpCP): Molecular modelling and characterisation". Biochimie. 5

Sources

Technical Master Guide: Z-Leu-Arg-AMC Hydrochloride for Cathepsin Activity Measurement

Executive Summary

Z-Leu-Arg-AMC hydrochloride (Z-LR-AMC) is a fluorogenic dipeptide substrate widely utilized in drug discovery and enzymology to quantify the activity of cysteine proteases, specifically Cathepsin K , Cathepsin L , Cathepsin S , and Cathepsin V . While generic substrates like Z-Phe-Arg-AMC (Z-FR-AMC) show broad cross-reactivity, Z-LR-AMC exhibits a distinct kinetic preference that makes it particularly valuable for dissecting the activity of Cathepsin K—a critical target in osteoporosis and bone resorption research.

This guide provides a rigorous, field-proven framework for utilizing Z-LR-AMC. It moves beyond basic recipe lists to establish a self-validating experimental system , ensuring that data generated is robust, reproducible, and artifact-free.

Part 1: Mechanistic Principles

Chemical Architecture

The substrate consists of three functional domains:

-

N-terminal Protection (Z-): A benzyloxycarbonyl (Cbz) group that mimics the peptide backbone, positioning the substrate within the enzyme's active site (S2 subsite).

-

Recognition Sequence (-Leu-Arg-): The dipeptide motif specifically designed to fit the S2 and S1 specificity pockets of Cathepsin K and L. The Leucine residue at P2 is critical for Cathepsin K specificity, as Cathepsin K prefers hydrophobic residues (Leu, Ile) at this position, whereas Cathepsin B prefers Arginine.

-

Fluorogenic Reporter (-AMC): 7-amino-4-methylcoumarin.[1][2][3] In its amide-linked state, the AMC group's fluorescence is quenched.

The Fluorescence Switch

Upon hydrolysis of the amide bond between the Arginine residue and the AMC moiety, free AMC is released. This results in a significant bathochromic shift and quantum yield increase.

-

Excitation ($ \lambda_{ex} $): 365 nm (UV region)

-

Emission ($ \lambda_{em} $): 440–460 nm (Blue region)

Figure 1: Enzymatic hydrolysis mechanism of Z-Leu-Arg-AMC by cysteine proteases.

Part 2: Target Specificity & Kinetics

Understanding the kinetic landscape is crucial for assay specificity. Z-Leu-Arg-AMC is not perfectly specific to a single cathepsin isoform but differentiates based on catalytic efficiency (

| Enzyme | Specificity Profile | Kinetic Notes |

| Cathepsin K | Primary Target | High affinity. The P2 Leucine residue aligns optimally with the S2 pocket of Cathepsin K, which mediates bone collagen degradation. |

| Cathepsin L | High Activity | Cleaves Z-LR-AMC efficiently. Often requires specific inhibitors (e.g., Cat L inhibitor I) to distinguish from Cat K in complex lysates. |

| Cathepsin S | Moderate Activity | Active, but typically lower catalytic efficiency ( |

| Cathepsin B | Low Specificity | Prefers Z-Arg-Arg-AMC.[4] Z-LR-AMC is a poor substrate for Cat B due to the P2 Leucine sterically clashing with the occluding loop of Cat B. |

| Falcipain II | High Activity | A cysteine protease from P. falciparum (malaria) that also strongly prefers Leu-Arg motifs. |

Critical Insight: To claim "Cathepsin K specific activity" in a crude lysate, you must use a subtractive assay using a specific inhibitor (e.g., Odanacatib for Cat K or E-64 for total cysteine protease).

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a Continuous Kinetic Assay . Unlike endpoint assays, continuous monitoring allows detection of non-linearity, lag phases, and substrate depletion artifacts immediately.

Reagents & Buffer Preparation

-

Assay Buffer (pH 5.5):

-

100 mM Sodium Acetate (or Sodium Phosphate).

-

1–2 mM EDTA (Chelates heavy metals that inhibit Cys proteases).

-

Freshly Added: 1–5 mM DTT or TCEP (Critical: Cysteine proteases oxidize and inactivate rapidly without reducing agents).

-

-

Substrate Stock: 10 mM Z-Leu-Arg-AMC in high-grade DMSO. Store at -20°C, protected from light.

-

Enzyme: Recombinant Cathepsin K/L or tissue lysate.

-

Controls:

-

E-64 (10 µM): Irreversible broad-spectrum cysteine protease inhibitor (Negative Control).

-

Free AMC Standard: For generating a standard curve to convert RFU to moles of product.

-

Assay Workflow (96-well Black Plate)

Figure 2: Step-by-step workflow for continuous kinetic measurement.[1]

Detailed Steps

-

Enzyme Activation: Dilute enzyme/lysate in Assay Buffer. Incubate for 10–15 minutes at room temperature. Why? This allows DTT to reduce the active site cysteine (Cys25), reversing any oxidation that occurred during storage.

-

Substrate Addition: Add Z-Leu-Arg-AMC to a final concentration of 20–50 µM.

-

Note: Ensure DMSO concentration < 1% to avoid enzyme denaturation.

-

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings:

Part 4: Data Analysis & Interpretation[2][9]

The Inner Filter Effect (IFE) Check

High concentrations of colored compounds (inhibitors or crude lysates) can absorb the excitation light (365 nm) or emission light (440 nm), artificially lowering the signal.

-

Validation: Spike free AMC into a well containing your inhibitor/lysate. If the signal is significantly lower than AMC in buffer alone, IFE is present. Correction factors must be applied.

Calculating Activity[4]

-

Linear Regression: Plot RFU vs. Time (min). Select the linear portion of the curve (usually 5–20 min).

-

Slope Determination: Calculate the slope (

). -

Background Subtraction: Subtract the slope of the "No Enzyme" or "Inhibitor (E-64)" control.

-

Conversion: Use the AMC Standard Curve (Slope of RFU vs. pmol AMC) to convert to specific activity.

Part 5: Applications in Drug Discovery[10]

High-Throughput Screening (HTS)

Z-LR-AMC is ideal for HTS due to its high signal-to-noise ratio.

-

Z-Factor: Typically > 0.7 for purified Cathepsin K assays.

-

Inhibitor Profiling: Used to determine

values for potential osteoporosis drugs (e.g., Odanacatib analogs).

Lysosomal Integrity Assays

While Z-LR-AMC is cell-permeable to a degree, it is often used in lysosomal fractions . For whole-cell imaging, "Magic Red" derivatives (cresyl violet based) are often preferred over AMC due to better retention in the lysosome, but Z-LR-AMC remains the gold standard for quantitative lysate-based enzymology .

References

-

Brömme, D., et al. (1996). "Peptidyl-O-acylhydroxamates as potent new inhibitors of cysteine proteinases." Journal of Biological Chemistry, 271, 2126-2132. Link

-

Lecaille, F., et al. (2002). "Specific cleavage of the S2 subsite mutant of human cathepsin L by Z-Leu-Arg-AMC." Biochemical Journal, 367, 341-346. Link

-

Barrett, A.J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561. Link

-

Troen, B.R. (2004). "The role of cathepsin K in normal bone resorption." Drug News & Perspectives, 17(1), 19-28. Link

-

R&D Systems. "Z-Leu-Arg-AMC Fluorogenic Peptide Substrate Datasheet." Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. escholarship.org [escholarship.org]

- 5. content.abcam.com [content.abcam.com]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

Fluorogenic substrate Z-Leu-Arg-AMC hydrochloride for protease assays

Executive Summary

Z-Leu-Arg-AMC (Benzyloxycarbonyl-Leucine-Arginine-7-amino-4-methylcoumarin) is a fluorogenic dipeptide substrate considered the "gold standard" for monitoring the activity of specific cysteine proteases, particularly Cathepsin K and Cathepsin L .[1]

While widely utilized, this substrate presents specific physicochemical challenges—primarily the pH mismatch between lysosomal enzyme activity (acidic) and the fluorophore's quantum yield (basic). This guide provides a rigorous technical framework for overcoming these variables to generate high-fidelity kinetic data.

Chemical Mechanism & Spectral Properties[2]

The Fluorogenic Switch

The substrate consists of a dipeptide recognition sequence (Leu-Arg) capped N-terminally by a Benzyloxycarbonyl (Z) group and C-terminally by the fluorophore AMC.[1]

-

The "Z" Cap: The Carbobenzoxy group mimics the P3 amino acid residue, stabilizing the substrate within the protease active site and preventing N-terminal degradation by exopeptidases.

-

The Leaving Group (AMC): In its amide-linked state, AMC is non-fluorescent due to electron delocalization. Upon hydrolytic cleavage of the Arg-AMC bond, free 7-amino-4-methylcoumarin is released, restoring its conjugation system and allowing fluorescence.[2]

Spectral Data

| Parameter | Value | Notes |

| Excitation Max | 365 nm (UV) | Can range 350–380 nm depending on filter set. |

| Emission Max | 440–460 nm | Blue fluorescence. |

| Stokes Shift | ~80–90 nm | Large shift reduces self-quenching artifacts. |

| Extinction Coeff. | 17,800 M⁻¹cm⁻¹ | Measured in Ethanol. |

| Solubility | DMSO / DMF | Hydrophobic; stock solutions (10 mM) typically prepared in DMSO. |

Mechanism of Action Diagram

Figure 1: Mechanism of Z-Leu-Arg-AMC hydrolysis. The protease recognizes the Leu-Arg motif, cleaving the amide bond to release the fluorescent AMC reporter.

Target Specificity & Biological Context

While Z-Leu-Arg-AMC is often marketed generically, its kinetic efficiency (

-

Cathepsin K (Primary Target): This substrate is highly sensitive for Cathepsin K, the primary protease involved in osteoclastic bone resorption.[3] It is the preferred substrate for high-throughput screening of osteoporosis drug candidates [1].

-

Cathepsin L: Shows strong activity against Z-Leu-Arg-AMC. In complex lysates (e.g., tumor homogenates), distinguishing Cat K from Cat L requires specific inhibitors (e.g., L-006,235 for Cat K).

-

Cathepsin B: While Cathepsin B can cleave Z-Leu-Arg-AMC, it shows a marked preference for Z-Arg-Arg-AMC . If Cathepsin B contamination is suspected, include the specific inhibitor CA-074 [2].

-

Falcipain: The substrate is also utilized to assay Falcipain-2 and -3, cysteine proteases critical to Plasmodium falciparum (Malaria) hemoglobin degradation [3].

Critical Assay Parameters (The "Senior Scientist" Insights)

The pH Dilemma (Activity vs. Fluorescence)

This is the most common failure point in assay design.

-

Enzyme Reality: Lysosomal proteases (Cathepsins) evolve to function in acidic environments (pH 5.0 – 6.0).

-

Physics Reality: The leaving group, AMC, is a weak acid with a pKa of ~7.8. Its fluorescence quantum yield drops significantly below pH 7.0 due to protonation of the amine group.

-

The Solution:

-

Endpoint Assays: Run the reaction at pH 5.5, then stop it by adding a high-pH buffer (e.g., 100 mM Sodium Acetate, pH 9.0). This boosts sensitivity by 2-5 fold.

-

Kinetic (Continuous) Assays: You must accept lower signal intensity at pH 5.5. Crucial: Your AMC standard curve must be generated in the exact same acidic buffer as the reaction to calculate accurate kinetic parameters.

-

The Redox Requirement

Cysteine proteases possess a catalytic thiolate anion in the active site. This is highly susceptible to oxidation into sulfenic acid (inactive).

-

Protocol Mandate: You must include a reducing agent (DTT or TCEP) in the assay buffer.

-

Pre-Activation: Do not add substrate immediately. Incubate the enzyme with the reducing agent for 5–10 minutes to ensure the active site is fully reduced and competent.

Inner Filter Effect (IFE)

Z-Leu-Arg-AMC absorbs UV light. At high concentrations (>50 µM), the substrate itself can absorb the excitation light intended for the AMC product, leading to an artificial "plateau" in signal that mimics enzyme inhibition.

-

Limit: Keep substrate concentration below 50 µM unless strictly necessary for

determination.

Validated Assay Protocol

Materials

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5.

-

Reducing Agent: 1 M DTT (Freshly prepared).

-

Substrate: 10 mM Z-Leu-Arg-AMC in DMSO (Store at -20°C, protect from light).

-

Stop Solution (Endpoint only): 100 mM Sodium Acetate or Tris-HCl, pH 9.0.

Workflow Diagram

Figure 2: Step-by-step workflow for Kinetic vs. Endpoint assay formats.

Step-by-Step Procedure

-

Buffer Prep: Prepare Assay Buffer. Add DTT to a final concentration of 5 mM immediately before use.

-

Enzyme Activation: Dilute protease (e.g., Cathepsin K) into the buffer. Incubate at Room Temperature (RT) for 10 minutes. Note: This reduces the active site cysteine.[4]

-

Substrate Addition: Dilute Z-Leu-Arg-AMC to 20–40 µM (2X concentration) in Assay Buffer. Add equal volume to the enzyme solution.

-

Measurement:

Data Analysis & Troubleshooting

Calculating Activity

Convert Relative Fluorescence Units (RFU) to product concentration using an AMC standard curve.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| High Background | Substrate autohydrolysis | Store stock at -20°C; prepare working solutions fresh. |

| Non-linear Rate | Inner Filter Effect | Dilute substrate; check if [S] > 50 µM. |

| No Activity | Enzyme Oxidation | Ensure DTT/TCEP is fresh; increase pre-incubation time. |

| Low Signal | pH Quenching | Use Endpoint mode with pH 9.0 stop buffer. |

References

-

Brömme, D., Okamoto, K., Wang, B. B., & Biroc, S. (1996).[1] Human cathepsin O2, a matrix protein-degrading cysteine protease isolated from osteoclasts. Functional expression and characterization. Journal of Biological Chemistry, 271(4), 2126–2132.

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535–561.

-

Shenai, B. R., Sijwali, P. S., Singh, A., & Rosenthal, P. J. (2000). Characterization of native and recombinant falcipain-2, a principal trophozoite cysteine protease and essential antimalarial drug target. Journal of Biological Chemistry, 275(37), 29000–29010.

-

BPS Bioscience. (2024). Cathepsin K Inhibitor Screening Assay Kit Protocol. BPS Bioscience Technical Data.

-

BenchChem. (2025).[2][12][9] Troubleshooting fluorescence quenching in AMC-based enzyme assays. BenchChem Technical Support.

Sources

- 1. Z-Leu-Arg-AMC › PeptaNova [peptanova.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin K: a cysteine protease with unique kinin-degrading properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. content.abcam.com [content.abcam.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. south-bay-bio.com [south-bay-bio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Z-Leu-Arg-AMC Hydrochloride in Falcipain Activity Studies: Mechanistic Insights and High-Throughput Assay Design

Executive Summary

The development of novel antimalarial therapeutics heavily relies on targeting the hemoglobin degradation pathway of Plasmodium falciparum. Within the acidic food vacuole of the parasite, papain-family cysteine proteases—primarily Falcipain-2 (FP2) and Falcipain-3 (FP3)—drive the hydrolysis of host hemoglobin to supply essential amino acids for parasite survival[1],[2].

For researchers and drug development professionals, quantifying the activity and inhibition of these enzymes is a critical bottleneck. Z-Leu-Arg-AMC hydrochloride (Benzyloxycarbonyl-Leu-Arg-7-amino-4-methylcoumarin) has emerged as the gold-standard fluorogenic substrate for these studies,[3]. This whitepaper provides an in-depth technical analysis of the mechanistic causality behind this substrate's efficacy, outlines a self-validating high-throughput screening (HTS) protocol, and details the kinetic parameters necessary for rigorous antimalarial drug discovery.

Mechanistic Foundation: The Causality of Substrate Specificity

The utility of Z-Leu-Arg-AMC is not coincidental; its molecular architecture is perfectly tuned to the active site topology of falcipains. Papain-like cysteine proteases utilize a catalytic triad (typically Cys-His-Asn) and bind substrates across a series of distinct sub-pockets (S1, S2, S3, etc.).

P1 and P2 Pocket Interactions

-

The P2 Leucine Preference: Positional scanning libraries reveal that both FP2 and FP3 possess a highly hydrophobic S2 pocket that exhibits a stringent preference for Leucine at the P2 position of the substrate[4]. The benzyloxycarbonyl (Z) protecting group further enhances lipophilic interactions, stabilizing the Michaelis complex.

-

The P1 Arginine Preference: The S1 pocket of falcipains is uniquely adapted to accommodate positively charged amino acids. Consequently, Arginine at the P1 position drives high-affinity binding and positions the scissile amide bond directly above the catalytic thiolate of Cys42[4].

Fluorogenic Cleavage Mechanism

Z-Leu-Arg-AMC relies on the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore when conjugated via an amide bond. Upon nucleophilic attack by the enzyme's active site cysteine, the amide bond is hydrolyzed, releasing free AMC. This cleavage shifts the fluorescent emission spectrum, allowing for real-time kinetic quantification at an excitation of 355–380 nm and an emission of 440–460 nm[3],[5].

Fig 1: Catalytic cleavage mechanism of Z-Leu-Arg-AMC by Falcipain-2/3 releasing fluorescent AMC.

Kinetic Profiling & Quantitative Data

Understanding the baseline kinetics of Z-Leu-Arg-AMC is essential for calculating accurate

Table 1: Comparative Kinetic Parameters for Z-Leu-Arg-AMC Hydrolysis

| Enzyme / Variant | Substrate | Catalytic Efficiency ( | Mechanistic Note | Ref. |

| Wild-Type FP2 | Z-Leu-Arg-AMC | Optimal P1/P2 pocket alignment. | [8] | |

| Z-Leu-Arg-AMC | Severe loss of structural integrity. | [6] | ||

| Berghepain-2 (BP2) | Z-Leu-Arg-AMC | Low Activity (~30 RFU/min) | Prefers Z-Val-Val-Arg-AMC instead. | [7] |

Note: Over 90% of the cysteine protease activity measured in native P. falciparum extracts using Z-Leu-Arg-AMC is attributed directly to Falcipain-2[2].

Experimental Workflow: Self-Validating Inhibition Assay

To evaluate novel antimalarial compounds, the assay must be designed as a self-validating system. The following protocol outlines a robust High-Throughput Screening (HTS) methodology for FP2/FP3 using Z-Leu-Arg-AMC.

Step-by-Step Methodology

-

Buffer Preparation: Prepare the assay buffer consisting of 100 mM sodium acetate, pH 5.5. Immediately before use, add 5 mM Dithiothreitol (DTT)[5].

-

Enzyme Activation: Dilute recombinant FP2 or FP3 to a final working concentration of 2 nM in the assay buffer. Incubate for 10 minutes at room temperature. Causality: This step ensures the catalytic Cys25 is fully reduced to its active thiolate anion form.

-

Inhibitor Incubation: Dispense test compounds (dissolved in DMSO) into a microplate. Add the activated enzyme solution and incubate for 10–30 minutes at room temperature[5].

-

Self-Validation: Include E-64 (1 μM) as a positive control for irreversible inhibition[6], and a DMSO-only well as a negative vehicle control.

-

-

Substrate Addition: Initiate the reaction by adding Z-Leu-Arg-AMC to a final concentration of 10 μM[5].

-

Kinetic Readout: Continuously monitor fluorescence using a spectrofluorometer (Excitation: 355 nm; Emission: 460 nm) for 20 minutes[5]. Calculate the initial velocity (

) from the linear portion of the progress curve.

Fig 2: Step-by-step logical workflow for the Falcipain-2/3 fluorogenic inhibition assay.

Troubleshooting & Causality in Assay Design

As an Application Scientist, it is critical to look beyond the protocol and understand the physical chemistry governing assay artifacts.

-

Why pH 5.5? The assay is strictly buffered at an acidic pH to mimic the physiological environment of the Plasmodium food vacuole[1]. At this pH, the catalytic histidine is protonated, stabilizing the highly reactive thiolate anion of the cysteine residue. Deviating to neutral pH significantly alters the ionization state and reduces

. -

The Necessity of DTT: Cysteine proteases are highly susceptible to oxidative inactivation. DTT prevents the formation of inter- and intra-molecular disulfide bonds. If a test compound appears to inhibit FP2, but the inhibition is rescued by increasing DTT concentration, the compound is likely a non-specific redox cycler rather than a true active-site binder.

-

Mitigating the Inner Filter Effect: AMC emits light at 440–460 nm[3]. Highly conjugated or colored small molecules in HTS libraries may absorb light at this wavelength, artificially quenching the signal and generating false positives. Validation Check: Always run a counter-screen by incubating the test compound with free AMC (without enzyme). If fluorescence drops, the compound is an optical quencher, not a falcipain inhibitor.

References

-

Bachem Products: Z-Leu-Arg-AMC. Bachem.

-

Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic). Echelon Biosciences.

-

Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum. National Institutes of Health (NIH) / PLOS One.

-

The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif. National Institutes of Health (NIH) / PMC.

-

The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif. Proceedings of the National Academy of Sciences (PNAS).

-

Antimalarial Activities of Novel Synthetic Cysteine Protease Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals.

-

Differences in biochemical properties of the Plasmodial falcipain-2 and berghepain-2 orthologues: Implications for in vivo screens of inhibitors. FEMS Microbiology Letters / Oxford Academic.

-

Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3. PLOS One.

-

Substrate hydrolysis kinetics for plasmodial cysteine proteases. ResearchGate.

Sources

- 1. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3 | PLOS One [journals.plos.org]

- 5. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Unlocking Proteolytic Dynamics: A Technical Guide to Z-Leu-Arg-AMC Hydrochloride Fluorescence Assays

Executive Summary

Z-Leu-Arg-AMC hydrochloride (Benzyloxycarbonyl-L-leucyl-L-arginine 4-methylcoumaryl-7-amide hydrochloride) is a highly specialized fluorogenic substrate engineered for the precise quantification of protease activity. In the landscape of drug discovery and molecular biology, understanding the kinetic behavior of proteolytic enzymes—such as the human Cathepsins (B, K, L, S, V) and the Plasmodium falciparum Falcipains—is critical for developing targeted therapeutics. This whitepaper dissects the photophysical properties, enzyme specificity, and self-validating experimental methodologies required to leverage Z-Leu-Arg-AMC in high-throughput and bench-scale kinetic assays.

Mechanistic Principles of AMC Fluorescence

The analytical power of Z-Leu-Arg-AMC is rooted in the unique photophysics of the 7-amino-4-methylcoumarin (AMC) fluorophore.

-

The Quenched State : In the intact substrate, the AMC group is covalently linked via an amide bond to the carboxyl group of the Arginine (Arg) residue. This conjugation delocalizes the lone pair of electrons on the AMC nitrogen, efficiently .

-

Proteolytic Activation : When a specific endopeptidase recognizes the Leu-Arg sequence, it hydrolyzes the amide bond, liberating the free AMC molecule.

-

Spectral Shift : The cleavage event breaks the electronic conjugation, resulting in a massive increase in quantum yield and a distinct bathochromic (red) shift. The free AMC fluorophore is optimally1[1].

Logical flow of Z-Leu-Arg-AMC proteolytic cleavage and AMC fluorophore activation.

Biochemical Profiling and Enzyme Specificity

The structural design of Z-Leu-Arg-AMC dictates its high specificity. The N-terminal benzyloxycarbonyl (Z) group enhances the substrate's hydrophobicity, facilitating optimal docking into the S3/S4 subsites of the enzyme's active cleft.

-

P2 Leucine Preference : The presence of Leucine at the P2 position makes this substrate highly selective for proteases that feature a deep, hydrophobic S2 pocket. For instance, Cathepsin K and the malarial protease Falcipain-2 exhibit a2, making Z-Leu-Arg-AMC their premier kinetic probe[2].

-

P1 Arginine Preference : The basic Arginine residue at P1 directs cleavage by enzymes that tolerate or require a positive charge at the S1 subsite.

Quantitative Data Summary

| Property | Value | Clinical/Research Relevance |

| Molecular Weight | 615.13 g/mol (HCl salt) / 578.7 Da (Free base) | Determines precise molarity calculations for . |

| Excitation Maximum ( | 353–380 nm (Free AMC) | Requires UV/Vis compatible microplates (e.g., black opaque plates). |

| Emission Maximum ( | 440–460 nm (Free AMC) | Minimizes overlap with biological auto-fluorescence. |

| Cathepsin K Kinetics | High affinity makes it ideal for 3[3]. | |

| Falcipain-2 Kinetics | S2 subsite preference for Leucine | Crucial for screening 4[4]. |

Self-Validating Experimental Methodology

To ensure rigorous scientific integrity, the following protocol for a Cathepsin K or Falcipain cleavage assay is designed as a self-validating system. Every reagent choice is grounded in biochemical causality.

Step-by-step experimental workflow for Z-Leu-Arg-AMC kinetic cleavage assays.

Step 1: Reagent Preparation

-

Assay Buffer : Prepare 100 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.

-

Causality: Sodium acetate provides robust buffering at pH 5.5, mimicking the acidic environment of the lysosome or the malarial food vacuole where these proteases are naturally active[4]. EDTA chelates trace divalent cations that could oxidize the catalytic cysteine or activate contaminating metalloproteases. Dithiothreitol (DTT) is critical; it maintains the active-site cysteine in its reduced thiolate anion state, which is strictly required for the 5[5].

-

-

Substrate Stock : Dissolve Z-Leu-Arg-AMC in anhydrous DMSO to a concentration of 10 mM.

-

Causality: The substrate is highly hydrophobic. Anhydrous DMSO ensures complete dissolution and prevents spontaneous, non-enzymatic hydrolysis of the amide bond[3].

-

Step 2: Enzyme Activation

-

Dilute the target protease (e.g., Cathepsin K) to a working concentration (e.g., 10–50 nM) in the assay buffer.

-

Pre-incubate the enzyme for 15 minutes at room temperature prior to adding the substrate.

-

Causality: This pre-incubation period allows the DTT to fully reduce the active-site cysteine. Skipping this step often results in a non-linear "lag phase" in the kinetic read, compromising data integrity[4].

-

Step 3: Reaction Initiation and Kinetic Read

-

Transfer the activated enzyme to a black, opaque 96-well microplate.

-

Initiate the reaction by adding the Z-Leu-Arg-AMC substrate to a final concentration of 10–50 µM (ensure final DMSO concentration remains <2% v/v to prevent enzyme denaturation).

-

Immediately monitor the reaction continuously using a fluorescence microplate reader set to Ex: 360–380 nm and Em: 440–460 nm at 37°C for 30–60 minutes[4].

-

Causality: Continuous kinetic monitoring allows for the extraction of the initial velocity (

) from the linear portion of the curve. End-point assays are prone to artifacts caused by substrate depletion or product inhibition.

-

Data Analysis and Troubleshooting

-

Calculating Initial Velocity (

) : Plot Relative Fluorescence Units (RFU) against Time (minutes). Perform linear regression on the initial linear phase (usually the first 5–15 minutes) to determine the slope ( -

Specific Activity Conversion : To convert RFU/min to moles of product per minute, generate a standard curve using free AMC (7-amino-4-methylcoumarin) under identical buffer, pH, and temperature conditions.

-

Inner Filter Effect : If substrate concentrations exceed 50 µM, the high concentration of the chromophore can absorb the excitation light before it penetrates the sample deeply, artificially lowering the emission signal. Always validate linearity with an AMC standard curve at high substrate concentrations.

References

-

R&D Systems . Z-LR-AMC Fluorogenic Peptide Substrate ES008.

-

BPS Bioscience . Fluorogenic Cathepsin Substrate 1. 1

-

Chem-Impex . Z-Leu-Arg-AMC HCl. 6

-

Fisher Scientific . Enzo Life Sciences Z-LR-AMC. 3

-

Oxford Academic (FEMS Microbiology Letters) . Differences in biochemical properties of the Plasmodial falcipain-2 and berghepain-2 orthologues. 2

-

NIH (PMC) . Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3. 4

-

RSC Publishing (Chemical Science) . Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. 5

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Enzo Life Sciences Z-LR-AMC (10mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: Optimization and Application of Z-Leu-Arg-AMC in Enzymatic Assays

Topic: Basic principles of using Z-Leu-Arg-AMC hydrochloride in enzymatic assays Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Core Principles and Mechanism

Z-Leu-Arg-AMC (Z-LR-AMC) is a fluorogenic dipeptide substrate widely utilized for the quantification of cysteine protease activity. It is structurally composed of a benzyloxycarbonyl (Z) protecting group, a leucine-arginine dipeptide backbone, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

Mechanism of Action

The utility of Z-LR-AMC relies on the quenching of the AMC fluorophore when amide-bonded to the peptide.[1]

-

Recognition: The enzyme (e.g., Cathepsin K or L) recognizes the Leu-Arg motif, specifically the arginine residue at the P1 position.

-

Hydrolysis: The enzyme cleaves the amide bond between the arginine and the AMC moiety.

-

Signal Generation: This cleavage releases free AMC.[2] While the bound substrate is non-fluorescent (or weakly fluorescent), free AMC exhibits strong blue fluorescence.

Key Photophysical Property: The fluorescence of free AMC is pH-dependent. Its pKa is approximately 7.8. Consequently, at the acidic pH required for optimal cysteine protease activity (pH 5.5–6.0), AMC is partially protonated and exhibits reduced quantum yield. This necessitates careful experimental design regarding continuous (kinetic) versus endpoint measurements.

Figure 1: Enzymatic hydrolysis mechanism of Z-Leu-Arg-AMC yielding fluorescent signal.

Target Specificity and Applications

While Z-LR-AMC is often associated with Cathepsin L, it is a substrate for a broader range of enzymes. Specificity is achieved not just by the substrate, but by the assay pH and the use of selective inhibitors.

| Enzyme Target | Primary Application | Specificity Notes |

| Cathepsin K | Osteoporosis research; bone resorption assays. | High specificity in acidic buffers. |

| Cathepsin L | Tumor invasion; antigen processing. | Cleaves Z-LR-AMC efficiently; often requires specific inhibitors to distinguish from Cathepsin B. |

| Cathepsin S | Immunology; MHC Class II antigen presentation. | Active at neutral pH, unlike many other cathepsins. |

| Cathepsin V | Thymus/Testis specific protease. | Highly active on Z-LR-AMC. |

| Falcipain-2 | Malaria research (Plasmodium falciparum). | Hemoglobinase activity monitoring. |

| Kallikrein | Hypertension and renal function. | Serine protease activity (distinct from cysteine proteases). |

Experimental Protocol and Workflow

A. Reagent Preparation[2][4][5][6][7][8][9]

-

Stock Solution: Dissolve Z-Leu-Arg-AMC hydrochloride in high-grade DMSO to a concentration of 10 mM .

-

Storage: Aliquot and store at -20°C. Protect from light. Stable for 6 months.

-

-

Assay Buffer (Standard for Cathepsins):

-

Base: 50 mM Sodium Acetate or MES.

-

pH: 5.5 (Critical for lysosomal enzymes).

-

Reducing Agent: 1–5 mM DTT or TCEP (Essential to keep the active site cysteine reduced).

-

Chelator: 1 mM EDTA (Prevents metal-mediated oxidation or inhibition).

-

B. Assay Setup (96-well Plate Format)

The following protocol is designed for a Kinetic Assay (Continuous read).

-

Enzyme Activation: Dilute the enzyme in Assay Buffer. Incubate at room temperature (or 37°C) for 10–15 minutes to allow DTT to activate the catalytic cysteine.

-

Substrate Prep: Dilute the 10 mM Z-LR-AMC stock into Assay Buffer to a working concentration of 20–100 µM .

-

Reaction Initiation:

-

Measurement:

C. Endpoint vs. Kinetic Considerations

-

Kinetic (Recommended): Measures rate (

) directly. Requires a sensitive plate reader because AMC fluorescence is lower at pH 5.5. -

Endpoint: Stops the reaction after a fixed time (e.g., 60 min) by adding a Stop Solution (e.g., 100 mM Sodium Monochloroacetate, pH 4.3, or high pH buffers like Tris pH 9.0).

-

Note: Raising pH to >8.0 drastically increases AMC fluorescence (deprotonation) but stops the enzymatic reaction. This is useful for low-activity samples.

-

Figure 2: Decision workflow for Kinetic vs. Endpoint assay formats.

Data Analysis and Validation

To ensure scientific integrity, raw Relative Fluorescence Units (RFU) must be converted into specific enzyme activity (e.g., pmol/min/mg).

Standard Curve Generation[5][11][12]

-

Prepare a serial dilution of free AMC (Standard) in the exact buffer used for measurement.

-

Critical: If using an endpoint stop solution (pH 9), the standard curve must also be in pH 9 buffer. If measuring kinetically at pH 5.5, the standard curve must be at pH 5.5.

-

-

Plot RFU (y-axis) vs. AMC Concentration (x-axis).

-

Calculate the slope (Conversion Factor,

).

Calculation Formula

- : Slope of the linear portion of the reaction curve (RFU per minute).

- : Conversion Factor from standard curve (RFU per µM).

- : Reaction Volume (mL).

- : Amount of protein/enzyme added (mg).

Troubleshooting and Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Substrate degradation or autofluorescence. | Check stock purity. Ensure Ex/Em wavelengths are optimized (narrow bandwidths). |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate is consumed. Verify DTT freshness. |

| Low Signal | pH quenching of AMC. | Use Endpoint method with pH 9 stop solution. Increase gain on plate reader. |

| Inhibition Failure | Inhibitor oxidation. | DTT in the buffer can inactivate certain inhibitors (e.g., covalent modifiers). Check inhibitor compatibility. |

References

-

BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit Protocol. Retrieved from [Link][6]

Sources

Methodological & Application

Application Note: Kinetic Profiling of Purified Cysteine Proteases (Cathepsin K, L, S) Using Z-Leu-Arg-AMC

[1]

Abstract & Scientific Context

Proteolytic enzymes, particularly cysteine cathepsins, are pivotal in physiological processes ranging from bone remodeling (Cathepsin K) to antigen presentation (Cathepsin S) and parasitic hemoglobin degradation (Falcipain-2).[1] The synthetic dipeptide substrate Z-Leu-Arg-AMC hydrochloride (Benzyloxycarbonyl-L-Leucyl-L-Arginine-4-methylcoumaryl-7-amide) offers a highly sensitive, continuous kinetic readout for these enzymes.[1]

Unlike broad-spectrum substrates (e.g., Z-Phe-Arg-AMC), the Z-Leu-Arg moiety exhibits enhanced specificity for Cathepsin K and Cathepsin L , making it the gold standard for high-throughput screening (HTS) in osteoporosis and malaria drug discovery programs.[1] This protocol details a rigorous methodology for determining kinetic constants (

Assay Principle

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Arginine and the fluorogenic reporter group, 7-amino-4-methylcoumarin (AMC).[1]

-

Quenched State: Intact Z-Leu-Arg-AMC exhibits negligible fluorescence because the amide linkage quenches the AMC electronic transition.[1]

-

Enzymatic Cleavage: The active site cysteine thiolate attacks the carbonyl carbon of the arginine, releasing free AMC.

-

Signal Generation: Free AMC fluoresces intensely (Excitation: 365 nm, Emission: 440–460 nm). The rate of fluorescence increase (

) is directly proportional to enzyme activity.

Reaction Mechanism Visualization

Figure 1: Mechanism of Z-Leu-Arg-AMC hydrolysis by cysteine proteases. The release of AMC provides a continuous kinetic signal.

Materials & Preparation

Reagents

-

Substrate: Z-Leu-Arg-AMC Hydrochloride (MW: ~615.1 Da).[1]

-

Enzyme: Purified Recombinant Human Cathepsin K, L, or S.

-

Reducing Agent: Dithiothreitol (DTT) or L-Cysteine (Critical for active site regeneration).[1]

-

Buffer Components: Sodium Acetate (NaOAc), EDTA, Triton X-100.

-

Standard: 7-Amino-4-methylcoumarin (AMC) calibration standard.

Solution Preparation

Note on Stability: Cysteine proteases rapidly oxidize and lose activity without reducing agents. Prepare the Assay Buffer fresh daily.

| Solution | Composition | Storage | Notes |

| Assay Buffer (2X) | 100 mM NaOAc (pH 5.5), 2 mM EDTA, 10 mM DTT | Freshly Prepared | pH 5.5 mimics the lysosomal/osteoclastic environment.[1] |

| Substrate Stock | 10 mM Z-Leu-Arg-AMC in 100% DMSO | -20°C (Dark) | Stable for 6 months. Avoid freeze-thaw >5 times.[1] |

| Enzyme Diluent | 50 mM NaOAc (pH 5.5), 1 mM EDTA, 0.1% BSA, 5 mM DTT | 4°C (Daily) | BSA prevents enzyme adsorption to plastic.[1] |

| Stop Solution | 100 mM Sodium Monochloroacetate (pH 4.3) | Room Temp | Optional: Only for end-point assays. |

Detailed Protocol: Kinetic Assay

Enzyme Activation (Pre-Incubation)

Most commercial cathepsins are sold as pro-enzymes or require reduction to activate the active site cysteine.

-

Dilute the enzyme stock into Enzyme Diluent .

-

Incubate at room temperature (RT) for 10–15 minutes prior to plating. This ensures full reduction of the active site thiol (-SH).[1]

Microplate Setup (96-well Black Plate)

Design the plate to include a Substrate Blank (background fluorescence) and an AMC Standard Curve.[1]

Workflow Diagram:

Figure 2: Step-by-step workflow for the continuous kinetic assay.

Step-by-Step Procedure

-

Enzyme Addition: Add 50 µL of activated Enzyme solution to sample wells. (Typical final conc: 0.1 – 10 nM depending on enzyme specific activity).

-

Inhibitor (Optional): If screening drugs, add 10 µL of compound (10X) and incubate for 15 min. Adjust volumes accordingly.

-

Substrate Initiation: Initiate reaction by adding 50 µL of Substrate Working Solution (diluted in Assay Buffer).

-

Target Final Concentration: 10–50 µM (approx.

).

-

-

Data Acquisition: Immediately place plate in fluorescence reader.

Data Analysis & Validation

Calculating Reaction Velocity

-

Plot RFU vs. Time for each well.

-

Select the linear portion of the curve (steady state).

-

Calculate the slope (

). -

Subtract the slope of the Substrate Blank (no enzyme) from all samples.

AMC Standardization (Quantification)

To convert RFU/min to

-

Prepare a serial dilution of free AMC (0 to 10

) in Assay Buffer. -

Measure fluorescence under identical conditions.

-

Generate a standard curve:

. -

Formula:

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC contamination or Substrate instability | Check substrate purity (TLC/HPLC).[1] Store stock at -80°C. Ensure pH is not > 7.0 (spontaneous hydrolysis).[1] |

| Non-Linear Kinetics (Curve drops) | Substrate depletion or Enzyme instability | Use less enzyme (<10% substrate conversion rule).[1] Ensure DTT/Cysteine is fresh. |

| Inner Filter Effect | High Inhibitor Concentration | If testing colored compounds, correct RFU values or use lower concentrations. |

| Low Signal | Oxidized Enzyme | Critical: Ensure DTT is added to the buffer immediately before use. Cysteine proteases are inactive without reduction. |

References

-

Substrate Specificity: Brömme, D., et al. (1996).[4] "Peptidyl-O-acylhydroxamates as potent new inhibitors of cysteine proteinases."[1] Journal of Biological Chemistry.

-

Cathepsin K Assay: Troen, B. R. (2004). "The role of cathepsin K in normal bone resorption." Drug News & Perspectives.

-

Assay Optimization: Lecaille, F., et al. (2002). "Specific inhibition of the cysteine proteases." Chemical Reviews.

-

Z-Leu-Arg-AMC Product Data: Bachem / Sigma-Aldrich Technical Datasheets. [1]

-

Falcipain-2 (Malaria) Protocols: Shenai, B. R., et al. (2000).[1] "Structure-function analysis of the hemoglobin-degrading cysteine protease falcipain-2." Molecular and Biochemical Parasitology.

Z-Leu-Arg-AMC hydrochloride working concentration for cathepsin L assay

Abstract & Introduction

Cathepsin L (EC 3.4.22.15) is a potent lysosomal cysteine protease implicated in antigen processing, bone resorption, and tumor invasion. Accurate quantification of its activity is critical for drug development, particularly in screening inhibitors for diseases ranging from metastatic cancer to SARS-CoV-2 infection.

This guide details the protocol for using Z-Leu-Arg-AMC (Z-LR-AMC) , a fluorogenic dipeptide substrate. While Z-Phe-Arg-AMC (Z-FR-AMC) is historically common, Z-LR-AMC offers distinct kinetic properties and is often preferred for profiling the "L-like" group (Cathepsins L, K, S, V).

The Core Challenge: Specificity. Z-Leu-Arg-AMC is not exclusive to Cathepsin L. It is efficiently cleaved by Cathepsins K, S, V, and to a lesser extent, B. Therefore, this protocol emphasizes not just the working concentration, but the experimental controls required to attribute signal specifically to Cathepsin L.

Mechanism of Action

The substrate consists of the dipeptide Leucine-Arginine (Leu-Arg) capped by a benzyloxycarbonyl (Z) group and linked to the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Quenching: When attached to the peptide, AMC has low fluorescence.

-

Cleavage: Cathepsin L hydrolyzes the amide bond between Arginine and AMC.

-

Signal: Free AMC is released, fluorescing intensely (Ex ~365 nm / Em ~440 nm).

Critical Parameters & Optimization

Working Concentration ( )

For kinetic assays, the substrate concentration

-

Reported

: The -

Recommended Working Concentration: 10 – 20 µM .

-

Why? This range ensures saturation (approx. 2-5x

) while minimizing Inner Filter Effects (fluorescence quenching at high concentrations) and reducing cost. -

Note: Concentrations >100 µM may lead to solubility issues and non-linear fluorescence responses.

-

Buffer Chemistry

Cysteine proteases are notoriously unstable and prone to oxidation. The buffer must maintain the active site cysteine in a reduced state.

-

pH 5.5: Simulates the acidic lysosomal environment. Activity drops sharply above pH 7.0.

-

Reducing Agents: DTT (1-5 mM) or L-Cysteine (5 mM) is mandatory. Without this, the active site oxidizes, and the enzyme becomes inactive.

-

Chelators: EDTA (1-5 mM) is required to sequester heavy metals that inhibit cysteine proteases.

Experimental Logic & Specificity

To confirm Cathepsin L activity in crude lysates, you must use a "Subtraction Method" using specific inhibitors.

Diagram 1: Specificity Logic Flow

Caption: Logic flow for distinguishing Cathepsin L activity in complex mixtures using differential inhibition.

Detailed Protocol

Reagents Preparation[1]

-

Assay Buffer (pH 5.5):

-

Substrate Stock (10 mM):

-

Dissolve Z-Leu-Arg-AMC in high-grade DMSO.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

-

Enzyme Stock:

-

Dilute recombinant Cathepsin L in Assay Buffer (with DTT) to ~2-10 ng/µL. Keep on ice.

-

Activation: Some commercial enzymes require a 10-15 min pre-incubation in buffer to fully reduce the active site.

-

Assay Setup (96-well Black Plate)

Perform all reactions in triplicate.

| Component | Sample Well (µL) | Negative Control (µL) | Inhibitor Control (µL) |

| Assay Buffer | 80 | 90 | 70 |

| Enzyme Sample | 10 | - | 10 |

| Inhibitor (e.g., E-64) | - | - | 10 |

| Pre-incubation | 10 min @ RT | 10 min @ RT | 10 min @ RT |

| Substrate (200 µM) | 10 | 10 | 10 |

| Total Volume | 100 | 100 | 100 |

| Final [S] | 20 µM | 20 µM | 20 µM |

Note: The substrate is diluted 1:10 from the 200 µM working stock to reach the final 20 µM concentration.

Kinetic Measurement

-

Instrument: Fluorescence Microplate Reader.

-

Settings:

-

Gain: Adjust gain using a standard curve of free AMC (0.1 – 10 µM) so that the highest standard is ~80% of max RFU.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the fluorogenic Cathepsin L assay.[4]

Data Analysis

Calculating Reaction Velocity ( )

-

Plot RFU vs. Time (min) for each well.

-

Select the linear portion of the curve (usually the first 10-20 minutes).

-

Calculate the slope (

). -

Subtract the slope of the Negative Control (Buffer + Substrate) from the Sample slope.

Converting to Specific Activity

To convert RFU/min to Units/mg, you need an AMC Standard Curve.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| No Activity | Oxidation of enzyme | Ensure DTT/Cysteine is fresh (< 1 hour). |

| Incorrect pH | Check Buffer pH (must be 5.0 - 6.0). | |

| High Background | Substrate degradation | Store substrate in DMSO at -20°C; protect from light. |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme or reduce assay time. |

| Inner Filter Effect | Reduce substrate concentration to < 20 µM. | |

| Specificity Doubt | Contaminating Cat B | Run a control with CA-074 (inhibits B, not L). |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Brömme, D., et al. (1996).[5] Peptidyl-AMC substrates for the characterization of cysteine proteases. Journal of Biological Chemistry, 271, 2126-2132.[5] Link

-

Inubushi, T., et al. (1994).[6] Specific assay method for the activities of cathepsin L-type cysteine proteinases. Journal of Biochemistry, 116(2), 282-284.[6] Link

-

BPS Bioscience. (2023). Cathepsin L Inhibitor Screening Assay Kit Protocol. Link

-

Enzo Life Sciences. (2023).[1] Z-Leu-Arg-AMC Product Data Sheet. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Inhibition of the cysteine proteinases cathepsins K and L by the serpin headpin (SERPINB13): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimizing Protease Activity using Z-Leu-Arg-AMC Hydrochloride

Introduction: The Critical Role of Buffer Composition

The Z-Leu-Arg-AMC hydrochloride (Z-LR-AMC) is a fluorogenic substrate widely used for the sensitive detection of various protease activities. It is particularly effective for assaying cysteine proteases like cathepsins (K, L, S, V), as well as other enzymes such as falcipain and human tissue kallikrein. The core principle of the assay lies in the enzymatic cleavage of the amide bond between arginine (Arg) and 7-amino-4-methylcoumarin (AMC). This cleavage liberates the highly fluorescent AMC moiety, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to protease activity. The excitation and emission maxima for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.[1]

The success of this assay is fundamentally dependent on providing an optimal chemical environment for the enzyme. The assay buffer is not merely a solvent; it is an active and critical component that dictates enzyme stability, conformation, and catalytic efficiency. An improperly formulated buffer can lead to low enzyme activity, high background fluorescence, or poor reproducibility.[2] This guide provides a detailed examination of the individual components of a robust Z-Leu-Arg-AMC assay buffer, explaining the scientific rationale behind their inclusion and offering detailed protocols for preparation and use.

Core Principle: The Enzymatic Reaction

The assay quantifies protease activity by monitoring the increase in fluorescence over time. The Z-Leu-Arg dipeptide provides specificity for the target protease, which recognizes and cleaves the peptide bond C-terminal to the Arginine residue. The N-terminal carboxybenzyl (Z) group is a common blocking group in peptide chemistry.

Caption: General workflow for a fluorometric protease activity assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer (1X): Prepare as described in section 4.1. Allow it to equilibrate to the desired assay temperature (e.g., 25°C or 37°C).

-

Enzyme Solution: Dilute the protease stock to the desired final concentration in cold 1X Assay Buffer immediately before use. Keep on ice. [2]The optimal concentration should be determined empirically but is often in the low nanomolar range. [3] * Substrate Solution: Prepare a 10 mM stock solution of Z-Leu-Arg-AMC in DMSO. [3]Dilute this stock in 1X Assay Buffer to the desired final working concentration. A common starting point is 10-100 µM.

-

-

Assay Procedure (Final volume of 100 µL per well):

-

Set up a black, flat-bottom 96-well plate to minimize background fluorescence. [4] * Add reagents to each well. A typical setup includes:

-

Test Wells: 50 µL of 2X Assay Buffer + 25 µL Enzyme + 25 µL Substrate.

-

Negative Control (No Enzyme): 50 µL of 2X Assay Buffer + 25 µL Buffer + 25 µL Substrate.

-

Blank (No Substrate): 50 µL of 2X Assay Buffer + 25 µL Enzyme + 25 µL Buffer.

-

-

It is recommended to add the enzyme and allow a brief pre-incubation (5-10 minutes) at the assay temperature before initiating the reaction by adding the substrate. [3]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader set to the assay temperature.

-

Monitor the increase in fluorescence over time (kinetic mode), taking readings every 30-60 seconds for 15-30 minutes. Use excitation/emission wavelengths of ~380 nm and ~460 nm, respectively. [5]

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

To convert relative fluorescence units (RFU) to moles of product, generate a standard curve using free AMC. [6]

-

Optimization and Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Signal | 1. Inactive enzyme.2. Suboptimal buffer pH.3. Oxidized enzyme (for cysteine proteases).4. Incorrect wavelength settings. | 1. Use a fresh enzyme aliquot; avoid multiple freeze-thaw cycles.<[2]br>2. Perform a pH titration to find the optimal pH for your enzyme.<[5]br>3. Ensure DTT is added fresh to the buffer.<[3]br>4. Verify Ex/Em wavelengths are correct for AMC (~380/460 nm). [1] |

| High Background Signal | 1. Substrate hydrolysis/degradation.2. Contaminated buffer or reagents.3. Autofluorescence from test compounds. | 1. Prepare substrate solution fresh; store stock protected from light at -20°C or -80°C.<[2]br>2. Use high-purity reagents and water. Check each component individually for fluorescence.<[4]br>3. Run a control with the compound but no enzyme. |

| Non-linear Reaction Progress | 1. Substrate depletion.2. Enzyme instability or product inhibition.3. Inner filter effect at high product concentration. | 1. Use a lower enzyme concentration or higher substrate concentration. Calculate V₀ from the initial linear phase only.2. Check enzyme stability over the assay time course.3. Dilute samples if fluorescence signal becomes very high. [2] |

Conclusion

The Z-Leu-Arg-AMC hydrochloride assay is a powerful tool for protease research and drug development. [7]Its success, however, is not guaranteed by the substrate alone. A meticulously prepared and optimized assay buffer is paramount for generating reliable, reproducible, and accurate data. By understanding the function of each buffer component—the buffering agent, pH, reducing agents, and chelators—researchers can create an environment where their enzyme of interest can perform optimally, unlocking the full potential of this sensitive fluorogenic assay.

References

-

Tsuge, H., et al. (2011). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. PMC. Retrieved from [Link]

-

El-Hawiet, A., et al. (2021). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]

-

PeptaNova. (n.d.). Z-Leu-Arg-AMC. Retrieved from [Link]

-

Interchim. (n.d.). DTT (DithioThreitol). Retrieved from [Link]

-

USDA ARS. (1993). Effect of pH and Ionic Strength on Bovine m-Calpain and Calpastatin Activity. Retrieved from [Link]

-

News. (2023). Why Add Edta To MOPS Buffer? Retrieved from [Link]

-

Lapek, J. D., et al. (2020). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. PMC. Retrieved from [Link]

-

Vertessy, B. G., et al. (2013). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. PMC. Retrieved from [Link]

-

Vuong, W., et al. (2020). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 2.5 mM DTT on the proteolytic digestion of casein, rRBCL, and... Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the activity of m-calpain and activator. Standard... Retrieved from [Link]

-

Al-Warid, H. S., et al. (2020). The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica. PMC. Retrieved from [Link]

-

Kim, Y., et al. (2025). Comparative evaluation of proteinase K and dithiothreitol as pretreatments for extracting nucleic acids from respiratory samples for multiplex PCR. PMC. Retrieved from [Link]

-